![molecular formula C16H18N2O3S B2759456 3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 1706333-58-5](/img/structure/B2759456.png)
3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
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Description
3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile, also known as MSOB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. MSOB is a member of the class of compounds known as β-lactams, which are known for their antibacterial properties. In recent years, research has focused on the potential of MSOB as a treatment for a range of diseases and conditions.
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .
Asymmetric Cycloadditions
Recent advancements include the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . This innovative approach, utilizing a rhodium(II) complex/chiral Lewis acid binary system, yields optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity .
N-Hydroxy Acetylation and Cleavage
The major product, 2-aza-bicyclo[3.2.1]octane , is obtained via a 6-endo-type reaction, while the minor product, 2-azabicyclo[3.3.0]octane , is obtained via a 5-endo-type reaction. N-hydroxy acetylation followed by treatment with SmI2 leads to the cleavage of the N–O bond, resulting in amide methylation and the formation of compound 82 .
properties
IUPAC Name |
3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22(20,21)15-8-13-5-6-14(9-15)18(13)16(19)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUVAFSNDKQSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
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